4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid
Overview
Description
4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid is an organic compound with the molecular formula C17H14O4 and a molecular weight of 282.29 g/mol . This compound is characterized by the presence of a methoxyphenyl group and a benzoic acid moiety, connected via a prop-2-enoyl linker. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent reaction with benzoyl chloride . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled temperatures.
Major Products
The major products formed from these reactions include substituted benzoic acids, ketones, and various aromatic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid can be compared with similar compounds such as:
4-(3-Phenylprop-2-enoyl)benzoic acid: Similar structure but lacks the methoxy group, which can influence its reactivity and biological activity.
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid: Contains a hydroxy group instead of a methoxy group, affecting its solubility and interaction with biological targets.
The presence of the methoxy group in this compound makes it unique, as it can influence the compound’s electronic properties and reactivity, leading to different chemical and biological behaviors.
Biological Activity
4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid, a member of the cinnamic acid derivatives, has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, exhibits a range of pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C17H14O4, with a molecular weight of approximately 298.29 g/mol. The presence of the methoxy group enhances its solubility and reactivity, making it significant in various chemical applications.
Biological Activities
Research indicates that compounds similar to this compound often exhibit diverse biological activities, including:
- Antioxidant Activity : Compounds within this class have shown the ability to scavenge free radicals, potentially mitigating oxidative stress.
- Antimicrobial Properties : Studies suggest that derivatives of benzoic acid can inhibit the growth of various bacterial and fungal strains.
- Antiproliferative Effects : Some studies indicate that these compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antioxidant | Scavenges free radicals; mitigates oxidative stress |
Antimicrobial | Inhibits growth of bacteria and fungi |
Antiproliferative | Inhibits cancer cell proliferation; induces apoptosis |
Enzyme Inhibition | Potential inhibition of proteolytic enzymes like cathepsins B and L |
While specific mechanisms for this compound remain under investigation, structural characteristics suggest potential interactions with various biological targets. For instance, similar compounds have been observed to modulate the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), crucial for protein degradation in cells .
Case Study: Proteasome and Cathepsin Activity
A study evaluating benzoic acid derivatives found that certain compounds significantly activated cathepsins B and L, which are involved in protein degradation pathways. The research demonstrated that at specific concentrations (1 and 10 μg/mL), these compounds could enhance proteasomal activity without cytotoxic effects on human fibroblasts . This suggests a promising avenue for further exploration in therapeutic applications.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. A comparative analysis highlights their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(4-Methoxyphenyl)prop-2-enoyl benzoic acid | Similar core structure | Lacks additional benzoic acid moiety |
2-{[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid | Contains an amino group | Exhibits different biological activity due to amino substitution |
Ethyl 4-[3-(4-methoxyphenyl)prop-2-enoyl]benzoate | Ester derivative | Different solubility characteristics due to ethyl group |
Hydroxycinnamic acid | Contains hydroxyl groups | Known for strong antioxidant properties |
Properties
IUPAC Name |
4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3,(H,19,20)/b11-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLLNHLUHMJAKK-NYYWCZLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679677 | |
Record name | 4-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71447-37-5 | |
Record name | 4-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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